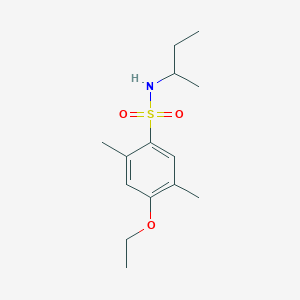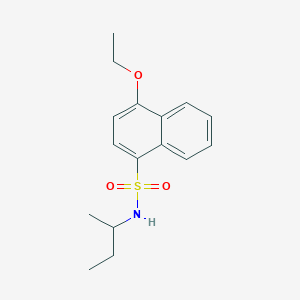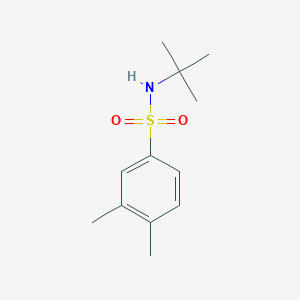
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as SBD sulfa, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies.
作用機序
The mechanism of action of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa involves its binding to the active site of carbonic anhydrases, which prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition of carbonic anhydrases has been found to have a variety of effects on physiological processes, including the regulation of acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound sulfa are complex and varied, depending on the specific system being studied. In general, however, this compound sulfa has been found to have a significant impact on carbonic anhydrase activity, which in turn affects a variety of physiological processes. For example, this compound sulfa has been found to affect the regulation of acid-base balance in the body, as well as the transport of ions across cell membranes.
実験室実験の利点と制限
One of the main advantages of using N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it useful in the study of these enzymes and their role in various physiological processes. However, there are also limitations to the use of this compound sulfa in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for the study of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa in scientific research. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of this compound sulfa. Another potential direction is the study of the effects of this compound sulfa on other physiological processes, such as the regulation of blood pressure or the transport of other ions across cell membranes. Additionally, there is potential for the use of this compound sulfa in the development of new drugs for the treatment of various diseases, such as cancer or neurological disorders.
Conclusion:
In conclusion, this compound sulfa is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies. While there are limitations to its use in lab experiments, there are also many potential future directions for the study of this compound sulfa, including the development of new carbonic anhydrase inhibitors and the study of its effects on other physiological processes.
合成法
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa is synthesized using a specific method that involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with sec-butylamine in the presence of a base. The resulting product is then purified using a series of techniques, including recrystallization and column chromatography. This synthesis method has been well-established and is widely used in the production of this compound sulfa for scientific research purposes.
科学的研究の応用
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa has been extensively studied for its potential use in a variety of scientific research applications. One of the most common uses of this compound sulfa is in the study of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This compound sulfa has been found to be a potent inhibitor of carbonic anhydrases, making it useful in the study of these enzymes and their role in various physiological processes.
特性
分子式 |
C14H23NO3S |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
N-butan-2-yl-4-ethoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-12(5)15-19(16,17)14-9-10(3)13(18-7-2)8-11(14)4/h8-9,12,15H,6-7H2,1-5H3 |
InChIキー |
NFBBQLSBUVGTQJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
正規SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)






